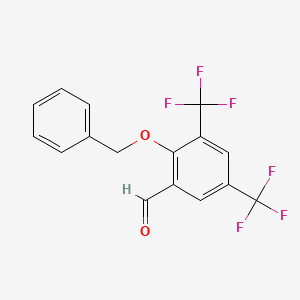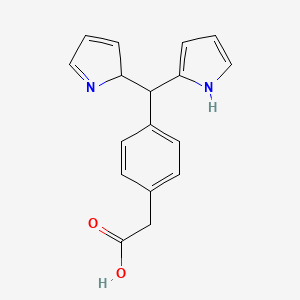
2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde is an aromatic aldehyde compound characterized by the presence of benzyloxy and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde typically involves the introduction of benzyloxy and trifluoromethyl groups onto a benzaldehyde core. One common method involves the reaction of 2-hydroxy-3,5-bis(trifluoromethyl)benzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products
Oxidation: 2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzoic acid.
Reduction: 2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)benzaldehyde: Lacks the benzyloxy group, making it less complex.
2-Benzyloxybenzaldehyde: Lacks the trifluoromethyl groups, affecting its reactivity and properties.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Contains a fluorine atom instead of a benzyloxy group.
Uniqueness
2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde is unique due to the combination of benzyloxy and trifluoromethyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C16H10F6O2 |
|---|---|
Poids moléculaire |
348.24 g/mol |
Nom IUPAC |
2-phenylmethoxy-3,5-bis(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C16H10F6O2/c17-15(18,19)12-6-11(8-23)14(13(7-12)16(20,21)22)24-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
LZCXIBGTTJCCAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2C(F)(F)F)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14773002.png)
![1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide](/img/structure/B14773003.png)

![(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14773019.png)

![2-[3-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-propenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt](/img/structure/B14773035.png)


![(1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14773058.png)


![N-[2-(diethylamino)ethyl]naphthalen-1-amine dihydrochloride](/img/structure/B14773088.png)
